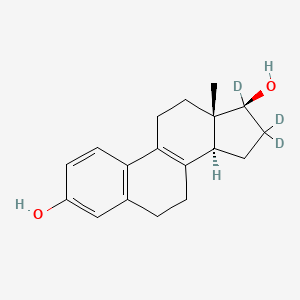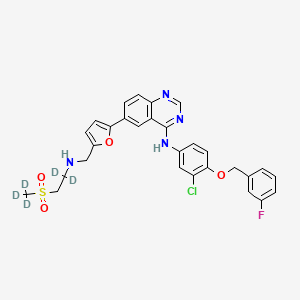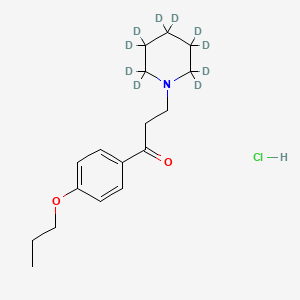
Propiocaine-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiocaine-d10 (hydrochloride) is a deuterated form of propiocaine hydrochloride, a local anesthetic drug. The deuterium labeling is used to study the pharmacokinetics and pharmacodynamics of the compound in scientific research. The molecular formula of Propiocaine-d10 (hydrochloride) is C17H16D10ClNO2, and it has a molecular weight of 321.91 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propiocaine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the propiocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Propiocaine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Propiocaine-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed:
Oxidation: N-oxides of Propiocaine-d10.
Reduction: Amine derivatives.
Substitution: Azide and cyanide derivatives
Wissenschaftliche Forschungsanwendungen
Propiocaine-d10 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of propiocaine.
Biology: Employed in cellular studies to understand the interaction of propiocaine with biological membranes.
Medicine: Investigated for its potential use in developing new anesthetic formulations.
Industry: Utilized in the development of analytical methods for quality control of pharmaceutical products
Wirkmechanismus
Propiocaine-d10 (hydrochloride) exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. It specifically targets voltage-gated sodium channels, preventing the influx of sodium ions and thereby blocking the generation of action potentials. This results in localized anesthesia .
Vergleich Mit ähnlichen Verbindungen
Proparacaine: Another local anesthetic used in ophthalmic practice.
Lidocaine: A widely used local anesthetic in various medical procedures.
Prilocaine: Often combined with lidocaine for topical anesthesia.
Comparison:
Propiocaine-d10 (hydrochloride): is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies.
Proparacaine: is primarily used in ophthalmology and has a different chemical structure.
Lidocaine: and Prilocaine are amide-type local anesthetics, whereas Propiocaine-d10 is an ester-type anesthetic .
Eigenschaften
Molekularformel |
C17H26ClNO2 |
|---|---|
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2; |
InChI-Schlüssel |
SLARELGEGUUVPI-ACFYHBDESA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCC(=O)C2=CC=C(C=C2)OCCC)([2H])[2H])([2H])[2H])[2H].Cl |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
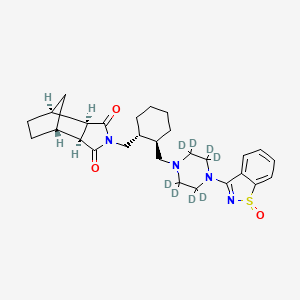
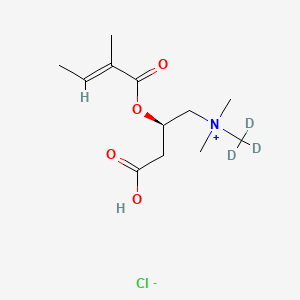
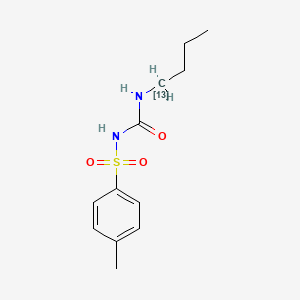
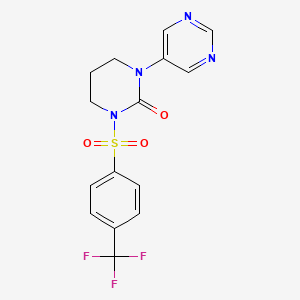
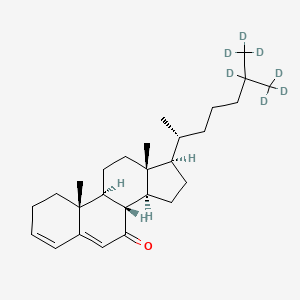
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
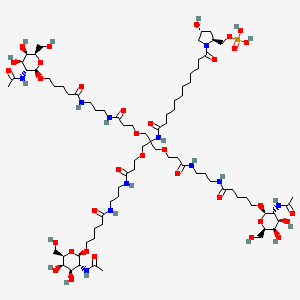
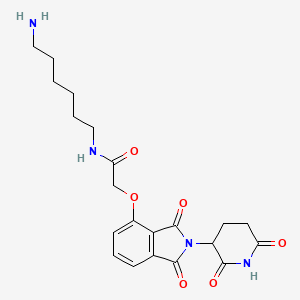
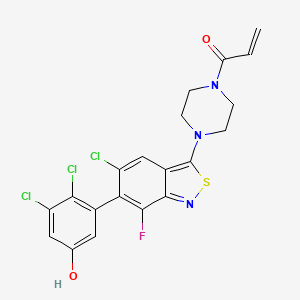
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
